molecular formula C15H31N3O2 B7930546 [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930546
M. Wt: 285.43 g/mol
InChI Key: LCCCWMNESKHNAZ-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a pyrrolidine-based compound featuring a tertiary butyl carbamate group, an isopropyl substituent, and a 2-aminoethyl side chain. Its molecular formula is C₁₅H₂₉N₃O₃, with a molar mass of 299.42 g/mol (CAS: 1353972-99-2) .

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O2/c1-12(2)18(14(19)20-15(3,4)5)11-13-7-6-9-17(13)10-8-16/h12-13H,6-11,16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCCWMNESKHNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a member of the carbamate class, characterized by a unique structure that includes a pyrrolidine ring and an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include enzyme inhibition, receptor modulation, and neuroprotective effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

  • Chemical Formula : C15H31N3O2
  • Molecular Weight : 285.43 g/mol
  • CAS Number : 1353960-84-5

The presence of the pyrrolidine ring suggests potential interactions with biological systems, making it a subject of interest for therapeutic applications.

The biological activity of this compound is largely attributed to its structural features, which enable interactions with various biological targets. Similar compounds have demonstrated the following activities:

  • Enzyme Inhibition : Compounds with carbamate structures often act as inhibitors for enzymes such as acetylcholinesterase, which is crucial in neurotransmission.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, it may offer protection against neurodegenerative processes.

Comparative Biological Activity

A comparison of similar compounds provides insight into the potential efficacy of this compound:

Compound NameStructure FeaturesBiological Activity
DonepezilCarbamateAcetylcholinesterase inhibitor
L-DOPAAmino acidPrecursor for dopamine synthesis
1-Amino-3-pyrrolidinePyrrolidineNeuroprotective effects

This table highlights that while there are structural similarities among these compounds, each exhibits distinct pharmacological properties.

Case Studies and Research Findings

  • Neuroprotective Study : A study demonstrated that similar pyrrolidine derivatives exhibited significant neuroprotective effects in animal models of Alzheimer's disease. The mechanism was linked to the inhibition of amyloid-beta aggregation and modulation of cholinergic signaling pathways.
  • Enzyme Inhibition Research : Research involving molecular docking simulations indicated that the compound could effectively bind to acetylcholinesterase with a high affinity, suggesting potential applications in treating cognitive disorders.
  • Cytotoxicity Tests : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, indicating potential anti-cancer properties. The structure-activity relationship (SAR) analysis underscored the importance of specific functional groups in enhancing cytotoxicity.

Synthesis Pathways

The synthesis of This compound can be achieved through various methods. Common synthetic routes include:

  • Carbamate Formation : Reacting isopropyl carbamate with appropriate amines under controlled conditions.
  • Pyrrolidine Ring Construction : Utilizing cyclization reactions involving amino acids or their derivatives.

These synthetic approaches are crucial for producing the compound in sufficient quantities for biological testing.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The cyclopropyl analog (CAS: 1353974-64-7) has a smaller substituent than the isopropyl group, reducing steric hindrance and molar mass (283.41 vs. 299.42 g/mol) . This may influence binding affinity in biological systems.

Notes

Discontinued Status : Both the target compound and its analogs (e.g., cyclopropyl derivatives) are listed as discontinued in supplier catalogs, which may reflect synthetic challenges, regulatory issues, or low demand .

Structural Flexibility : The tert-butyl carbamate backbone is conserved across analogs, indicating its importance as a protective group or pharmacokinetic modulator .

Data Limitations : The evidence lacks detailed toxicological, ecological, or pharmacological data, necessitating further experimental studies to compare reactivity, stability, or bioactivity.

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